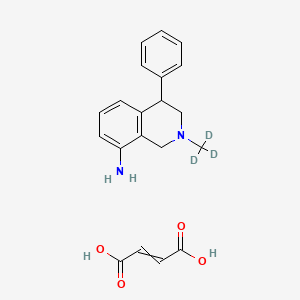
2,2-Dimethoxy-1-pyridin-2-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-1-pyridin-2-ylethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methoxy groups attached to the ethanone moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1-pyridin-2-ylethanone typically involves the reaction of 2-pyridinecarboxaldehyde with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxy-1-pyridin-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethoxy-1-pyridin-2-ylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-1-pyridin-2-ylethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
- 2,2-Dimethoxy-1-pyridin-3-ylethanone
- 2,2-Dimethoxy-1-pyridin-4-ylethanone
- 2,2-Dimethoxy-1-pyridin-5-ylethanone
Comparison: Compared to its similar compounds, 2,2-Dimethoxy-1-pyridin-2-ylethanone exhibits unique chemical properties due to the position of the methoxy groups and the pyridine ringFor instance, the position of the methoxy groups can affect the compound’s ability to interact with specific molecular targets, leading to variations in its biological effects .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2,2-dimethoxy-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C9H11NO3/c1-12-9(13-2)8(11)7-5-3-4-6-10-7/h3-6,9H,1-2H3 |
InChI Key |
NRYXKJWEZMTYPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=CC=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)


![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)

![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)

